molecular formula C16H21N3S B2819622 4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 379239-48-2

4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

Cat. No. B2819622
CAS RN: 379239-48-2
M. Wt: 287.43
InChI Key: CCQMLCVCMDJDAZ-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

Pyrimidine is the six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .


Chemical Reactions Analysis

The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

Pyrimidines have been isolated from the nucleic acid hydrolyses and are much weaker bases than pyridine and soluble in water .

Scientific Research Applications

Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors

A novel class of 2,4-disubstituted pyrimidines demonstrated dual activity as cholinesterase inhibitors and amyloid-β (Aβ)-aggregation inhibitors, targeting multiple pathological routes in Alzheimer's Disease (AD). These compounds, including variations with 4-methylpiperidin-1-yl groups, showed promise in vitro and through molecular modeling for developing treatments addressing both cholinergic deficits and amyloid pathologies in AD (T. Mohamed et al., 2011).

ASK1 Inhibition for Inflammation and Pain Management

Derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, including those with aryl amide modifications, have been claimed for their use as ASK1 inhibitors in treating inflammation and pain. These compounds hold potential utility for conditions such as osteoarthritis and neuropathic pain (P. Norman, 2012).

Synthesis and Antitumor Activity

New tetrahydropyrido[4,3-d]pyrimidine derivatives have exhibited significant antitumor activities against various cancer cell lines. This includes compounds with modifications that increased potency compared to known treatments, indicating their potential as novel anticancer agents (D. Guo et al., 2012).

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) showed potential for developing new anti-inflammatory and antinociceptive (pain-relieving) agents. These compounds, including those with 4-methylpiperazin-1-yl groups, have been studied for their efficacy in vitro and in animal models, supporting the therapeutic potential of H4R antagonists in pain management (R. Altenbach et al., 2008).

Antihypertensive and Anti-ulcer Activities

Dihydropyrimidines, including those synthesized from tetrahydropyrimidines, have been evaluated for their antihypertensive and anti-ulcer activities. These studies reveal the diverse therapeutic potential of dihydropyrimidine derivatives, highlighting their role in developing treatments for hypertension and ulcerative conditions (Kulbhushan Rana et al., 2004; 2011).

Future Directions

Research into pyrimidine derivatives is ongoing, with many potential applications in pharmacology due to their diverse biological activities . Future research may focus on developing new pyrimidine derivatives with enhanced activities and minimal toxicity .

properties

IUPAC Name

4-(2-methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3S/c1-11-6-4-5-9-19(11)15-14-12-7-2-3-8-13(12)20-16(14)18-10-17-15/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQMLCVCMDJDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C3C4=C(CCCC4)SC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

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